molecular formula C25H28N2O7 B15394422 Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate

Cat. No.: B15394422
M. Wt: 468.5 g/mol
InChI Key: LLJZRSMNNTXUFY-UHFFFAOYSA-N
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Description

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate is a synthetic chromene derivative with the molecular formula C₂₆H₃₀N₂O₇ and a molecular weight of 482.53 g/mol . Its structure comprises:

  • A chromen-4-one core (4-oxochromene) substituted with a hydroxyl group at position 5.
  • A piperazinylmethyl group at position 8, where the piperazine ring is further substituted with a 2-hydroxyethyl moiety.
  • An ethyl benzoate group linked via an ether bond at position 3 of the chromene ring.

This compound is identified by CAS No. 846062-46-2 and ChemSpider ID 4624905 .

Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C25H28N2O7/c1-2-32-25(31)17-3-5-18(6-4-17)34-22-16-33-24-19(23(22)30)7-8-21(29)20(24)15-27-11-9-26(10-12-27)13-14-28/h3-8,16,28-29H,2,9-15H2,1H3

InChI Key

LLJZRSMNNTXUFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural homology with other chromene-piperazine hybrids and ethyl benzoate derivatives. Below is a detailed comparison with the most relevant analog:

Ethyl 4-({7-Hydroxy-2-Methyl-8-(4-Methylpiperazin-1-yl)methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS No. 847049-28-9)
  • Molecular Formula : C₂₅H₂₈N₂O₆
  • Molecular Weight : 452.50 g/mol
  • Key Differences :
    • Piperazine Substituent : The piperazine ring is substituted with a methyl group instead of a hydroxyethyl group.
    • Chromene Core : Includes a 2-methyl group on the chromene ring (absent in the target compound) .
Ethyl 4-Chlorobenzoate Derivatives (e.g., Ethyl 4-chlorocinnamate, CAS No. N/A)
  • Structural Features : Simple benzoate esters lacking the chromene-piperazine framework .
  • Relevance : Highlights the role of the ethyl benzoate moiety in modulating lipophilicity and metabolic stability.

Comparative Analysis

Table 1: Physicochemical and Structural Comparison
Parameter Target Compound (846062-46-2) Analog (847049-28-9) Ethyl 4-Chlorocinnamate
Molecular Weight 482.53 g/mol 452.50 g/mol ~210 g/mol (estimated)
Key Substituents 2-Hydroxyethyl-piperazine 4-Methylpiperazine Chlorophenyl group
Chromene Modifications 7-Hydroxy, 8-piperazinylmethyl 7-Hydroxy, 2-methyl, 8-piperazinylmethyl N/A
Solubility Moderate (hydroxyethyl enhances hydrophilicity) Lower (methyl reduces polarity) High lipophilicity
Bioactivity Inference Potential CNS/antimicrobial activity due to piperazine Similar, but reduced solubility may limit efficacy Limited to esterase interactions

Research Findings and Implications

Piperazine Substituent Effects: The 2-hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., neurotransmitter receptors or microbial enzymes) compared to the methyl-substituted analog .

Chromene Core Modifications :

  • The 2-methyl group in the analog (CAS 847049-28-9) could sterically hinder interactions with target proteins, altering potency or selectivity compared to the target compound .

Ethyl Benzoate Role :

  • The ethyl ester group in both compounds improves metabolic stability by resisting hydrolysis, a feature shared with simpler analogs like ethyl 4-chlorocinnamate .

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